molecular formula C10H16N2OS B14918170 3-Cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

3-Cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B14918170
M. Wt: 212.31 g/mol
InChI Key: AVCKGQHTPHBVHZ-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that belongs to the class of imidazolidinones. This compound is characterized by a cyclohexyl group attached to the nitrogen atom at position 3, a methyl group at position 1, and a thioxo group at position 2. Imidazolidinones are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one typically involves the reaction of cyclohexyl isothiocyanate with N-methylglycine. The reaction is carried out in an alkaline medium, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H16N2OS/c1-11-7-9(13)12(10(11)14)8-5-3-2-4-6-8/h8H,2-7H2,1H3

InChI Key

AVCKGQHTPHBVHZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N(C1=S)C2CCCCC2

Origin of Product

United States

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